Diethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multistep process. One common method is the Hantzsch synthesis, which involves the condensation of ethyl acetoacetate, an aldehyde (such as 3-nitrobenzaldehyde), and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used
Scientific Research Applications
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties
Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
What sets 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the nitrobenzoate group, in particular, may enhance its pharmacological activity and specificity .
Properties
Molecular Formula |
C26H26N2O8 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H26N2O8/c1-5-34-25(30)21-15(3)27-16(4)22(26(31)35-6-2)23(21)17-10-12-20(13-11-17)36-24(29)18-8-7-9-19(14-18)28(32)33/h7-14,23,27H,5-6H2,1-4H3 |
InChI Key |
HUVFMLBPFHWBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)C)C |
Origin of Product |
United States |
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